

# Discovery and history of suxamethonium as a neuromuscular blocker

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Suxamethonium bromide*

Cat. No.: *B1682573*

[Get Quote](#)

## The Discovery and History of Suxamethonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of suxamethonium, a pivotal neuromuscular blocker. It details the initial synthesis, key historical experiments, and the evolution of our understanding of its mechanism of action. This document adheres to stringent data presentation and visualization requirements to facilitate comprehension and further research.

## Introduction: The Dawn of a New Neuromuscular Blocker

The mid-20th century marked a revolution in anesthesia, largely driven by the introduction of muscle relaxants.<sup>[1]</sup> Suxamethonium, also known as succinylcholine, emerged as a transformative agent due to its rapid onset and short duration of action, properties that set it apart from its predecessors.<sup>[2][3]</sup> This guide chronicles its journey from an obscure synthesized compound to a cornerstone of modern anesthetic practice.

## Early History and Discovery

While the muscle-paralyzing effects of curare have been known for centuries, the story of suxamethonium begins in the early 20th century.

- 1906: First Synthesis: Suxamethonium was first synthesized by Reid Hunt and René de M. Taveau. However, its neuromuscular blocking properties were missed during their initial investigations, as the animals used in their studies had already been treated with curare.
- 1949: Unveiling the Paralytic Effects: The true potential of suxamethonium as a muscle relaxant was first described by a team of Italian scientists led by Daniel Bovet.<sup>[4]</sup> Their work, published in 1949, laid the foundation for its clinical development. For his extensive work on compounds that block the actions of specific neurotransmitters, including antihistamines and synthetic curare-like agents, Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.
- 1951: Clinical Introduction: Following Bovet's discovery, several groups of researchers rapidly introduced suxamethonium into clinical practice. Notable contributions were made by Stephen Thesleff and Otto von Dardel in Sweden, Bruck, Mayrhofer, and Hassfurther in Austria, Scurr and Bourne in the UK, and Foldes in the United States.<sup>[4]</sup> These pioneering studies established its utility in anesthesia and other medical procedures requiring short-term muscle relaxation, such as electroconvulsive therapy.<sup>[4]</sup>

## Chemical Synthesis of Suxamethonium Chloride

The synthesis of suxamethonium chloride involves the reaction of a succinic acid derivative with a choline derivative. Several methods have been described in the literature. A common laboratory-scale synthesis involves the reaction of succinyl chloride with choline chloride.

## Experimental Protocol: Synthesis from Succinyl Chloride and Choline Chloride

Objective: To synthesize suxamethonium chloride by reacting succinyl chloride with choline chloride.

Materials:

- Succinyl chloride

- Choline chloride
- Anhydrous chloroform
- Pyridine
- Anhydrous ethanol
- Distilled water
- Calcium chloride (for drying)

**Procedure:**

- Preparation of Anhydrous Chloroform: Commercially available chloroform, which may contain ethanol as a stabilizer, is dried over anhydrous calcium chloride overnight and then filtered.
- Reaction Setup: A reaction flask is equipped with a condenser, a drying tube, and a magnetic stir bar. Choline chloride and the prepared anhydrous chloroform are added to the flask.
- Azeotropic Water Removal: The mixture is heated to reflux to azeotropically remove any residual water.
- Reaction with Succinyl Chloride: After cooling, succinyl chloride is added dropwise to the reaction mixture while maintaining the temperature between 50-60°C. The reaction is allowed to proceed at 60°C for approximately one hour.
- pH Adjustment and Dissolution: The reaction mixture is cooled to 5°C, and pyridine is added dropwise to adjust the pH to 5-6, ensuring the temperature does not exceed 25°C. Anhydrous ethanol is then added to dissolve the mixture.
- Crystallization: The solution is cooled again to 5°C, and distilled water is added rapidly while stirring. A white crystalline solid of suxamethonium chloride precipitates out of the solution.
- Isolation and Purification: The solid product is collected by suction filtration and washed with 95% ethanol. The crude product can be further purified by recrystallization from 95% ethanol to yield pure suxamethonium chloride.[\[5\]](#)

Diagram: Experimental Workflow for Suxamethonium Chloride Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of suxamethonium chloride.

## Mechanism of Action at the Neuromuscular Junction

Suxamethonium is a depolarizing neuromuscular blocker, and its mechanism of action is fundamentally different from non-depolarizing agents like d-tubocurarine.

### Signaling Pathway

Suxamethonium's structure is essentially two acetylcholine molecules linked together. This allows it to bind to and activate the nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction. The nAChR is a ligand-gated ion channel composed of five protein subunits, typically two  $\alpha$ , one  $\beta$ , one  $\delta$ , and one  $\gamma$  (in fetal muscle) or  $\epsilon$  (in adult muscle) subunit.

The binding of suxamethonium to the  $\alpha$  subunits of the nAChR triggers the opening of the ion channel, leading to a rapid influx of sodium ions ( $Na^+$ ) and a smaller efflux of potassium ions ( $K^+$ ). This influx of positive charge causes a depolarization of the motor endplate, which in turn generates a muscle action potential that propagates along the muscle fiber, causing initial, transient muscle contractions known as fasciculations.

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, suxamethonium is not significantly metabolized by this enzyme. Its persistence at the receptor leads to a prolonged depolarization of the motor endplate. This sustained depolarization has two main consequences that lead to muscle paralysis:

- Phase I Block: The persistent depolarization of the motor endplate leads to the inactivation of voltage-gated sodium channels in the adjacent muscle membrane. These channels are responsible for propagating the action potential, and their inactivation prevents further muscle contractions, resulting in flaccid paralysis.
- Phase II Block (Desensitization Block): With prolonged or repeated exposure to suxamethonium, the nAChRs can become desensitized to the agonist. In this phase, the muscle membrane gradually repolarizes, but the receptors remain unresponsive to acetylcholine, thus maintaining the neuromuscular blockade.

Diagram: Suxamethonium Signaling Pathway at the Neuromuscular Junction

[Click to download full resolution via product page](#)

Caption: Suxamethonium's mechanism of action at the neuromuscular junction.

## Key Historical Experiments and Methodologies

The initial characterization of suxamethonium's neuromuscular blocking properties relied on *in vivo* animal models. Due to the limited accessibility of the full text of the original publications from 1949-1952, the following descriptions of experimental protocols are based on historical accounts and common methodologies of that era.

### Bovet's Group (1949): Initial Description of Paralytic Effects

Experimental Protocol: Rabbit Head-Drop Bioassay (Presumed Methodology)

The "head-drop" method in rabbits was a standard bioassay for curare-like compounds at the time and was likely employed by Bovet's team to quantify the paralytic potency of suxamethonium.

- Animal Model: Rabbits were typically used.

- Procedure:
  - The rabbit was placed in a holder that allowed its head to move freely.
  - A solution of the test compound (suxamethonium) was infused intravenously, often into the marginal ear vein, at a constant rate.
  - The infusion was continued until the neck muscles relaxed to the point where the rabbit could no longer hold its head up, and the head would drop. This was the defined endpoint.
  - The total dose of the drug required to produce the head-drop was recorded.
- Data Analysis: The potency of suxamethonium would have been compared to a standard curarizing agent. The "head-drop dose" served as a measure of the drug's neuromuscular blocking activity.

## Early Clinical Investigations (1951-1952): Thesleff, von Dardel, Foldes, and others

The first clinical studies in humans aimed to determine the effective dose, onset of action, duration of effect, and safety profile of suxamethonium in a surgical setting.

### Experimental Protocol: Human Volunteer and Patient Studies (General Methodology)

- Subjects: Early studies involved both healthy volunteers and patients undergoing various surgical procedures requiring muscle relaxation.
- Procedure:
  - Anesthesia was induced using agents such as thiopental.
  - A baseline measurement of muscle strength was often established, for example, by measuring grip strength or the force of muscle contraction in response to nerve stimulation.
  - Suxamethonium was administered intravenously as a single bolus dose.

- The time to the onset of muscle paralysis was recorded. This was often assessed clinically by the loss of reflexes, cessation of spontaneous respiration, and ease of tracheal intubation.
- The duration of paralysis was measured as the time from administration until the return of spontaneous muscle activity or the ability to sustain a head lift or hand grip.
- Cardiovascular parameters such as heart rate and blood pressure were monitored throughout the procedure.
- Data Analysis: The researchers would have determined the dose-response relationship for suxamethonium, including the dose required for complete muscle relaxation for intubation. They would also have characterized its pharmacokinetic profile in humans.

## Quantitative Data from Early Studies

The following tables summarize the quantitative data that can be gleaned from historical reviews and early clinical reports. It is important to note that the specific methodologies and patient populations in these early studies were not always standardized, leading to some variability in the reported values.

Table 1: Pharmacodynamic Properties of Suxamethonium in Early Animal Studies (Rabbit - Presumed)

| Parameter          | Value                                    | Unit    | Method                    | Reference (Presumed) |
|--------------------|------------------------------------------|---------|---------------------------|----------------------|
| Head-Drop Dose     | Data not available in accessible sources | mg/kg   | Rabbit Head-Drop Bioassay | Bovet et al. (1949)  |
| Onset of Action    | Data not available in accessible sources | seconds | Clinical Observation      | Bovet et al. (1949)  |
| Duration of Action | Data not available in accessible sources | minutes | Clinical Observation      | Bovet et al. (1949)  |

Table 2: Pharmacodynamic and Pharmacokinetic Properties of Suxamethonium in Early Clinical Studies (Humans)

| Parameter               | Value                                     | Unit     | Method              | Reference (General) |
|-------------------------|-------------------------------------------|----------|---------------------|---------------------|
| Intubating Dose         | 1.0 - 1.5                                 | mg/kg IV | Clinical Assessment | [2]                 |
| Onset of Action (IV)    | 30 - 60                                   | seconds  | Clinical Assessment | [2]                 |
| Duration of Action (IV) | 5 - 10                                    | minutes  | Clinical Assessment | [1][2]              |
| Metabolism              | Rapid hydrolysis by plasma cholinesterase | -        | Biochemical Assays  | [2][3]              |
| Increase in Serum K+    | ~0.5                                      | mEq/L    | Blood Chemistry     | [6]                 |

## Conclusion

The discovery and development of suxamethonium represent a landmark achievement in pharmacology and anesthesiology. Its unique properties of rapid onset and short duration of action filled a critical need in clinical practice, particularly for procedures requiring rapid airway control. While its use is associated with several well-documented side effects, a thorough understanding of its history, mechanism of action, and the pioneering experimental work that brought it to the forefront of medicine is essential for researchers and clinicians alike. The methodologies developed to characterize suxamethonium have also contributed to the broader field of neuromuscular pharmacology, paving the way for the development of newer and safer neuromuscular blocking agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. scispace.com [scispace.com]
- 5. [Clinical results with succinyl choline iodide, a new muscle relaxant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. starship.org.nz [starship.org.nz]
- To cite this document: BenchChem. [Discovery and history of suxamethonium as a neuromuscular blocker]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682573#discovery-and-history-of-suxamethonium-as-a-neuromuscular-blocker>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)